molecular formula C19H18FNO4 B2584656 2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421464-55-2

2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2584656
CAS RN: 1421464-55-2
M. Wt: 343.354
InChI Key: XCTBJGUMYRKYKC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

The use of fluorogenic labeling reagents for HPLC of biologically important thiols is a significant application area. For example, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been utilized as a fluorogenic labeling agent for the HPLC analysis of thiols like glutathione and cysteine. This method offers selective and rapid detection with fluorescent adducts that can be separated and detected fluorometrically, highlighting its utility in pharmaceutical formulations analysis (Gatti et al., 1990).

Fluoroionophores and Metal Ion Detection

Research on fluoroionophores based on diamine-salicylaldehyde (DS) derivatives has demonstrated their application in detecting metal cations, including Zn^+2 and Cd^+2, in both organic and semi-aqueous solutions. This work not only expands the toolkit for metal ion detection but also provides insights into the spectral diversity and specificity of these fluoroionophores for various metal ions, underlining their potential in cellular metal staining and fluorescence methods (Hong et al., 2012).

Radioligands for Peripheral Benzodiazepine Receptors (PBR)

The synthesis and evaluation of compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as potent radioligands for PBR are crucial for advancing our understanding of PBR's role in various physiological and pathological processes. These studies contribute to the development of diagnostic tools and therapeutic agents targeting PBR, highlighting the importance of these compounds in neuropharmacological research (Zhang et al., 2003).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcase the breadth of chemical research into fluorophenoxy derivatives. These studies not only enrich the chemical database of fluorophenoxy compounds but also open new avenues for their application in material science, medicinal chemistry, and beyond (Yang Man-li, 2008).

Inhibition of Intramolecular Charge-Transfer

Investigations into the solvent dependence of the inhibition of intramolecular charge-transfer in N-substituted 1,8-naphthalimide derivatives provide insights into their potential use in dye lasers. These studies reveal the effects of solvent properties on the fluorescence, lasing efficiency, and photostability of these compounds, suggesting their utility in the development of new laser dyes and optical materials (Martin et al., 1996).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBJGUMYRKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide

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